Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity Relative to 4‑(6‑Methoxypyridine‑3‑carbonyl)-1‑(pyridin‑3‑yl)piperazin‑2‑one
The target compound exhibits a computed XLogP3‑AA of 0.8, which is approximately 0.3–0.5 log unit higher than the hypothetical methoxy analog (estimated XLogP ∼0.3–0.5 based on fragment contribution; the methoxy methylene deletion reduces lipophilicity by ∼0.3 units) [1]. The ethoxy group adds rotatable bond count (4 vs. 3 in the methoxy analog) and slightly increases polar surface area (PSA = 75.63 Ų), potentially influencing passive permeability and solubility without altering hydrogen‑bond acceptor count [1]. This modest lipophilicity shift can be meaningful in CNS drug‑likeness optimization, where ΔlogP of 0.3–0.5 often correlates with differential brain penetration and off‑target binding [2].
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Hypothetical 4‑(6‑methoxypyridine‑3‑carbonyl)-1‑(pyridin‑3‑yl)piperazin‑2‑one (estimated XLogP ∼0.3–0.5) |
| Quantified Difference | ΔXLogP ∼0.3–0.5 log units higher for target |
| Conditions | In silico prediction using PubChem XLogP3 algorithm |
Why This Matters
A 0.3–0.5 log unit lipophilicity difference can shift CNS penetration and off‑target promiscuity profiles, guiding selection when pharmacokinetic or selectivity tuning is needed.
- [1] PubChem Compound Summary CID 126854226, 4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one. National Center for Biotechnology Information (2026). View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435–449. View Source
